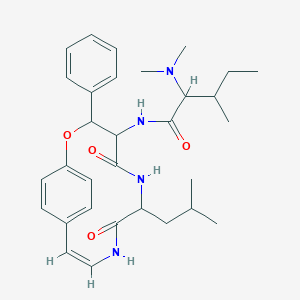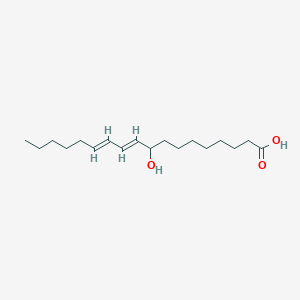
3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride, also known as DMABN, is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used in a variety of applications, including organic synthesis, biochemical assays, and drug discovery. DMABN is a powerful tool for researchers in the fields of chemistry, biochemistry, and pharmacology, and its use has led to many important discoveries.
作用機序
The mechanism of action of 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride is complex and not fully understood. It is known to react with aldehydes and ketones, forming stable oximes. This reaction is the basis for many of the applications of 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride in organic synthesis and biochemical assays. 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects
3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative damage. 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of applications. It is also highly soluble in water and other polar solvents, which makes it easy to work with. However, there are also some limitations to the use of 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride. It can be toxic in high doses, and care must be taken when handling it. Additionally, it can be difficult to obtain in large quantities, which may limit its use in some experiments.
将来の方向性
There are many potential future directions for research involving 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride. One area of interest is the development of new synthetic methods using 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride as a reagent. Another area of interest is the use of 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride in drug discovery, particularly for the development of new neuroprotective agents. Additionally, the antioxidant and anti-inflammatory properties of 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride may make it useful in the treatment of a variety of diseases, and further research in this area is warranted.
合成法
3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride can be synthesized using a variety of methods, including the reaction of butanone with hydroxylamine hydrochloride and dimethylamine. The reaction is typically carried out in the presence of a catalyst, such as sodium acetate or sodium hydroxide. The resulting product is a white crystalline powder that is highly soluble in water and other polar solvents.
科学的研究の応用
3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride is widely used in scientific research as a reagent for a variety of applications. It is commonly used in organic synthesis as a source of the nitrosobutane functional group. It is also used in biochemical assays as a reagent for the detection of aldehydes and ketones. 3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride is also used in drug discovery as a tool for identifying potential drug candidates.
特性
CAS番号 |
17224-46-3 |
|---|---|
製品名 |
3-Butanone, 1-dimethylamino-2-hydroxyimino-, hydrochloride |
分子式 |
C6H13ClN2O2 |
分子量 |
180.63 g/mol |
IUPAC名 |
[(2Z)-2-hydroxyimino-3-oxobutyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-5(9)6(7-10)4-8(2)3;/h10H,4H2,1-3H3;1H/b7-6-; |
InChIキー |
OSLZTCJHQUDKNL-NAFXZHHSSA-N |
異性体SMILES |
CC(=O)/C(=N\O)/C[NH+](C)C.[Cl-] |
SMILES |
CC(=O)C(=NO)C[NH+](C)C.[Cl-] |
正規SMILES |
CC(=O)C(=NO)C[NH+](C)C.[Cl-] |
同義語 |
4-dimethylamino-3-hydroxyimino-2-butanone isonitrozine izonitrozine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether](/img/structure/B232113.png)
![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)

![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)
![4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol](/img/structure/B232123.png)
![2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine](/img/structure/B232124.png)
![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)


